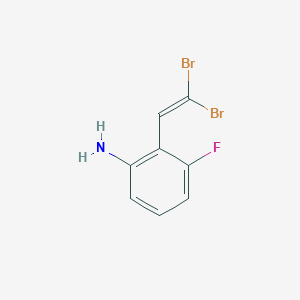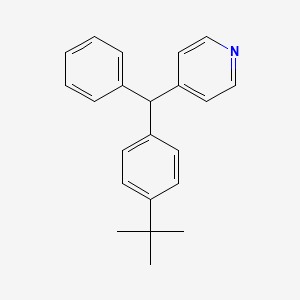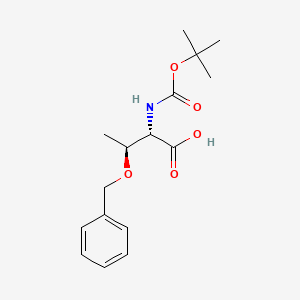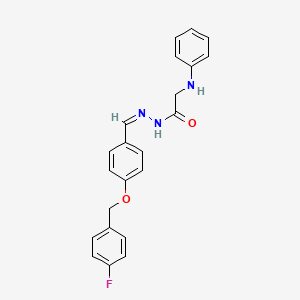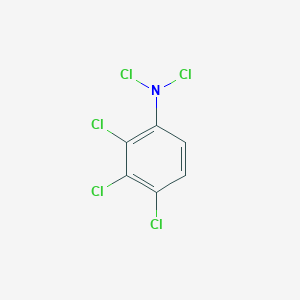
N,N,2,3,4-pentachloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloroaniline is an organochlorine compound with the molecular formula C6H2Cl5N. It is primarily produced as a result of the biotransformation of pentachloronitrobenzene, a widely used fungicide. Pentachloroaniline has been classified as a possible cancer-causing substance by the US Environmental Protection Agency .
Méthodes De Préparation
Pentachloroaniline can be synthesized through various methods. One common synthetic route involves the reduction of pentachloronitrobenzene using reducing agents such as iron powder or tin in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, resulting in the formation of pentachloroaniline .
In industrial production, pentachloroaniline is often produced through the ammoniation of hexachlorobenzene. This process involves reacting hexachlorobenzene with liquid ammonia under specific conditions of temperature, pressure, and time .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Pentachloroaniline has several scientific research applications, including:
Environmental Studies: It is used in studies related to the bioremediation of contaminated sediments and soil.
Analytical Chemistry: Pentachloroaniline is used as a reference compound in gas chromatographic analysis of organochlorine fungicides.
Toxicology: The compound is studied for its toxicological effects, particularly its potential as a carcinogen.
Mécanisme D'action
The mechanism of action of pentachloroaniline involves its biotransformation into pentachlorophenol. This transformation occurs through the action of peroxidases, which catalyze the oxidation of pentachloroaniline to pentachlorophenol. The exact molecular targets and pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
Pentachloroaniline is part of a group of chlorinated anilines, which include mono-, di-, tri-, and tetrachloroanilines. These compounds share similar chemical properties but differ in the number of chlorine atoms attached to the aromatic ring. Pentachloroaniline is unique due to its high degree of chlorination, which makes it more resistant to biodegradation compared to its less chlorinated counterparts .
Similar compounds include:
- Monochloroaniline
- Dichloroaniline
- Trichloroaniline
- Tetrachloroaniline
Pentachloroaniline’s high chlorination level also contributes to its higher toxicity and environmental persistence .
Propriétés
Formule moléculaire |
C6H2Cl5N |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
N,N,2,3,4-pentachloroaniline |
InChI |
InChI=1S/C6H2Cl5N/c7-3-1-2-4(12(10)11)6(9)5(3)8/h1-2H |
Clé InChI |
TVFANPOWRYDLJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


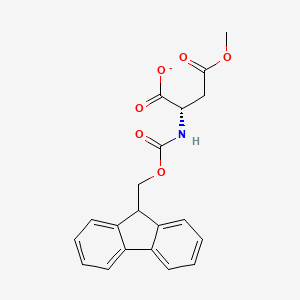
![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
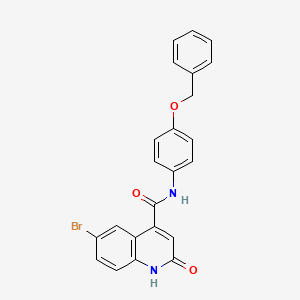
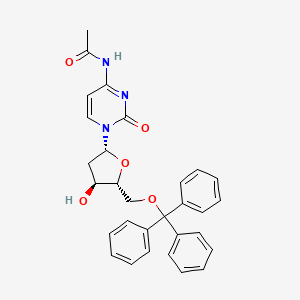
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)

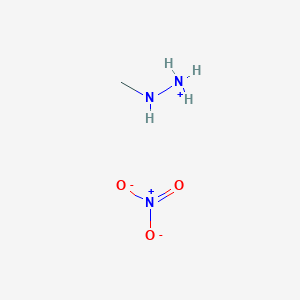
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)
